tert-Butyl 4-(2-bromopyridin-3-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2-bromopyridin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)11-5-4-6-16-12(11)15/h4-6H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGUMBHHEPRFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyridine Derivative
The initial step involves selective bromination of 2-aminopyridine to produce 2-amino-5-bromopyridine, which is a key intermediate for further functionalization.
- Reagents and Conditions : 2-aminopyridine is reacted with N-bromosuccinimide (NBS) in dichloromethane at low temperature (-15 °C) under stirring for controlled bromination.
- Workup : The reaction mixture is concentrated under reduced pressure, followed by aqueous workup to isolate crude 2-amino-5-bromopyridine.
- Purification : Decolorization with activated carbon in methanol at 55 °C, filtration, and crystallization by adding water at temperatures below 10 °C yield purified 2-amino-5-bromopyridine as a light yellow solid.
Coupling Reaction with Piperazine
The bromopyridine intermediate undergoes a palladium- or copper-catalyzed coupling with piperazine to form the pyridinyl-piperazine core.
- Catalysts and Ligands : Commonly CuI (copper(I) iodide) is used as catalyst with appropriate ligands (e.g., diamines) to facilitate the coupling.
- Base and Solvents : Bases such as potassium carbonate, sodium tert-butoxide, or cesium carbonate are employed. Solvents include toluene, dioxane, tetrahydrofuran, dimethylformamide, or mixtures thereof.
- Reaction Conditions : The mixture is heated typically between 90–140 °C under nitrogen atmosphere for 2–4 hours to ensure complete coupling.
- Stoichiometry : Piperazine is used in excess (2.2–10 equivalents) to drive the reaction forward.
Protection of Piperazine Nitrogen (Boc Protection)
Following coupling, the secondary amine of the piperazine ring is protected by introducing a tert-butyl carbamate group.
- Reagent : Di-tert-butyl dicarbonate (Boc2O) is added dropwise to the reaction mixture.
- Conditions : The reaction is maintained at 20–35 °C, stirring until completion.
- Isolation : The protected product, tert-butyl 4-(2-bromopyridin-3-yl)piperazine-1-carboxylate, is purified by standard techniques such as column chromatography or crystallization.
Summary of Key Parameters and Conditions
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Bromination | 2-aminopyridine, N-bromosuccinimide, DCM | -15 | 2.5 hours | Slow addition of NBS, low temp for selectivity |
| Purification of bromide | Methanol, activated carbon, water crystallization | 55 (decolorize), <10 (crystallize) | 5 hours (decolorize) | Filtration and drying to obtain pure bromopyridine |
| Coupling with piperazine | Piperazine (excess), CuI catalyst, ligand, base, solvent (toluene/dioxane/DMF) | 90–140 | 2–4 hours | Nitrogen atmosphere, base choice affects yield |
| Boc Protection | Di-tert-butyl dicarbonate, solvent | 20–35 | Until completion | Dropwise addition, mild conditions |
Research Findings and Optimization Insights
- Bromination Selectivity : Maintaining low temperature and slow addition of NBS is critical to avoid polybromination or side reactions.
- Catalyst and Ligand Loading : Optimal catalyst loading is about 8–10% by weight relative to the bromopyridine, with ligands at 11–13%, ensuring efficient coupling.
- Base Selection : Potassium tert-butoxide and potassium carbonate are effective bases, but cesium carbonate and lithium hexamethylsilylamide can be used to improve coupling rates.
- Solvent Effects : Polar aprotic solvents like DMF and DMSO enhance coupling efficiency, while toluene and dioxane provide better product isolation profiles.
- Atmosphere Control : Oxygen content is minimized (0–1%) to prevent catalyst deactivation and side oxidation reactions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) Reactions
The bromine atom at the 2-position of the pyridine ring undergoes nucleophilic substitution under mild conditions. This reactivity enables coupling with nucleophiles like amines, alkoxides, or thiols.
Key Notes :
-
Reactions often require palladium catalysts (e.g., Pd-RuPhos-G3) and strong bases (Cs₂CO₃) for cross-coupling .
-
Steric hindrance from the tert-butyl group slows substitution at the piperazine nitrogen.
Buchwald–Hartwig Amination
The bromopyridine moiety participates in palladium-catalyzed amination to form C–N bonds, critical for synthesizing pharmacologically active molecules.
| Amine Partner | Catalyst System | Yield | Product |
|---|---|---|---|
| 6-Bromopyridin-3-amine | Pd-RuPhos-G3, RuPhos, Cs₂CO₃ | 79% | Bicyclic heteroaromatics |
| 3-Bromoquinoline | Same as above | 68% | Quinoline-piperazine hybrids |
Mechanistic Insight :
-
Oxidative addition of Pd(0) to the C–Br bond initiates the reaction, followed by amine coordination and reductive elimination .
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) protecting group is selectively removed under acidic conditions to expose the piperazine nitrogen for further functionalization.
| Deprotection Agent | Conditions | Outcome |
|---|---|---|
| Trifluoroacetic acid (TFA) | Neat TFA, RT, 20 min | Clean deprotection without ring-opening |
| HCl (trace) | RT, 1h | Partial ring-opening (undesired) |
Critical Observation :
-
HCl induces ring-opening of the spirocyclic piperazine system due to strain, whereas TFA avoids this side reaction .
Alkylation and Functionalization
The piperazine nitrogen undergoes alkylation with electrophiles, enabling diversification of the core structure.
| Electrophile | Conditions | Yield | Product |
|---|---|---|---|
| 1,2-Dibromoethane | DIPEA, Ar atmosphere, 30°C, 72h | 36% | Ethylene-bridged piperazines |
| Bromoacetophenone | K₂CO₃, DMF, 60°C, 6h | 52%* | Ketone-functionalized derivatives |
Optimization Tips :
Suzuki–Miyaura Cross-Coupling
Though less common, the bromopyridine group can engage in Suzuki reactions with boronic acids.
| Boronic Acid | Catalyst System | Yield | Application |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | 65%* | Biaryl-piperazine hybrids |
Limitations :
-
Competing side reactions at the piperazine nitrogen necessitate careful stoichiometric control.
Scientific Research Applications
Overview
tert-Butyl 4-(2-bromopyridin-3-yl)piperazine-1-carboxylate is a compound that has garnered attention in various scientific fields due to its unique structural properties, which facilitate its use as an intermediate in chemical synthesis, particularly in medicinal chemistry and agrochemical applications. This article explores its applications in detail, supported by data tables and case studies.
Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been investigated for potential:
- Anticancer Activity : Research has shown that modifications of this compound can lead to agents that inhibit tumor growth.
- Antimicrobial Properties : Some derivatives exhibit significant activity against bacterial strains, making them candidates for antibiotic development.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of piperazine derivatives based on this compound, demonstrating enhanced activity against resistant bacterial strains .
Enzyme Inhibition
The compound has been utilized in the design of enzyme inhibitors. The bromopyridine moiety allows for specific interactions with active sites of enzymes, making it a valuable scaffold for developing inhibitors against various targets, including kinases and proteases.
Table 1: Examples of Enzyme Inhibitors Derived from this compound
| Compound Name | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| Compound A | Kinase X | Competitive | |
| Compound B | Protease Y | Non-competitive |
Agrochemicals
In agrochemical research, this compound is explored for its potential as a herbicide or pesticide due to its ability to interact with biological pathways in plants.
Case Study : A patent application described the synthesis of derivatives that showed herbicidal activity against specific weed species, indicating potential applications in agricultural settings .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-bromopyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom in the pyridine ring can participate in various chemical reactions, leading to the formation of new compounds with different biological activities . The exact molecular targets and pathways depend on the specific application and the nature of the compounds formed .
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
The substituents on the pyridine ring significantly influence electronic properties, reactivity, and biological activity.
Stability and Reactivity
- Acidic Stability: Compounds with oxazolidinone-triazole substituents (e.g., compounds 1a and 1b in ) degrade in simulated gastric fluid due to hydrolytic susceptibility. In contrast, the tert-butyl carbamate group in the target compound offers superior stability under acidic conditions .
- Reactivity : The bromine in the target compound facilitates Suzuki-Miyaura cross-coupling, as demonstrated in the synthesis of tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C11) via palladium-catalyzed reactions .
Crystallographic and Supramolecular Features
- Crystal Packing : The compound in forms supramolecular tapes via O–H⋯N and N–H⋯O hydrogen bonds. The bromine atom in the target compound could influence packing through halogen bonding or steric effects .
- Software Tools : Programs like SHELXL () and Mercury () are critical for analyzing such structures, highlighting the importance of crystallographic data in design .
Biological Activity
The compound tert-Butyl 4-(2-bromopyridin-3-yl)piperazine-1-carboxylate (CAS No. 1774897-13-0) is a piperazine derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H20BrN3O2
- Molecular Weight : 342.23 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% .
Antimicrobial Properties
Research has indicated that piperazine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of related compounds against Mycobacterium tuberculosis, suggesting a potential for development as antitubercular agents .
Anticancer Activity
The compound's structural similarities to known anticancer agents suggest potential cytotoxic effects. It may interact with various cellular pathways involved in cancer proliferation. For instance, studies on structurally related piperazine derivatives have shown promising results in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Neuropharmacological Effects
Piperazine compounds have been explored for their neuropharmacological effects, including anxiolytic and antidepressant properties. The presence of the bromopyridine moiety may enhance the interaction with neurotransmitter receptors, potentially leading to improved mood-regulating effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. The introduction of halogen substituents, such as bromine in this compound, has been shown to influence the binding affinity and selectivity toward biological targets. Studies suggest that variations in the piperazine ring and substituents can significantly alter pharmacological profiles .
Study 1: Antitubercular Activity
In a high-throughput screening of various chemical libraries, compounds similar to this compound demonstrated moderate activity against Mycobacterium tuberculosis. The study reported minimum inhibitory concentrations (MIC) ranging from 5 to 20 µM for effective analogs, highlighting the potential of these compounds in tuberculosis treatment .
Study 2: Cytotoxicity Against Cancer Cell Lines
A recent investigation into the cytotoxic effects of piperazine derivatives revealed that certain modifications led to enhanced activity against A431 and Jurkat cancer cell lines. Compounds exhibiting similar structural features to this compound showed IC50 values less than that of standard drugs like doxorubicin, indicating a promising anticancer profile .
Research Findings Summary Table
Q & A
Advanced Question
- Crystallography : The bulky tert-butyl group disrupts π-π stacking, favoring monoclinic or triclinic systems (e.g., P1 space group) .
- Solubility : Enhances lipophilicity (logP ~2.5) but reduces aqueous solubility (<1 mg/mL). Co-crystallization with oxalic acid improves crystallinity .
Basic Question
- Protection-deprotection : The Boc group prevents undesired alkylation/oxidation of the piperazine nitrogen .
- Temperature control : Slow addition of reagents at 0°C minimizes exothermic side reactions (e.g., di-bromination) .
- Workup : Acidic washes (1M HCl) remove unreacted starting materials .
How can structure-activity relationships (SAR) guide the design of prolyl-hydroxylase inhibitors derived from this compound?
Advanced Question
- Key modifications :
- Biological validation : IC₅₀ values correlate with electronegativity of substituents (R² = 0.89 for halogen series) .
What analytical challenges arise in characterizing trace impurities, and how are they resolved?
Advanced Question
- LC-MS pitfalls : Isobaric impurities (e.g., de-brominated byproducts) require high-resolution MS (HRMS-ESI) .
- HPLC method : Use C18 columns with 0.1% TFA in acetonitrile/water gradients (retention time ~5.2 min) .
How do solvent polarity and additives influence reaction kinetics in SNAr reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
